

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dibromotoluene

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Compound of Interest

Compound Name: 3,4-Dibromotoluene

Cat. No.: B1293573

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Introduction

3,4-Dibromotoluene, also known by its IUPAC name 1,2-Dibromo-4-methylbenzene, is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. With the CAS Number 60956-23-2, this compound serves as a pivotal intermediate and building block in the synthesis of a wide array of more complex molecules.^{[1][2]} Its utility spans from the development of novel pharmaceuticals and agrochemicals to the manufacturing of specialized polymers, dyes, and flame retardants.^[3]

The precise arrangement of two bromine atoms and a methyl group on the benzene ring imparts a unique reactivity profile, making it a valuable substrate for cross-coupling reactions, nucleophilic substitutions, and other functional group transformations. For researchers and process chemists, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring process safety, developing robust analytical methods, and guaranteeing the quality of downstream products.

This guide provides a detailed examination of the core physicochemical properties of **3,4-Dibromotoluene**, supported by established analytical protocols and spectroscopic analysis. It is designed to be a definitive resource for scientists and professionals engaged in research and development where this versatile compound is utilized.

Chemical Identity and Molecular Structure

The structural and chemical identity of a compound is the foundation upon which all other property analyses are built.

- IUPAC Name: 1,2-Dibromo-4-methylbenzene[1]
- Common Name: **3,4-Dibromotoluene**[2]
- CAS Number: 60956-23-2[4][5]
- Molecular Formula: C₇H₆Br₂[4][5]
- Molecular Weight: 249.93 g/mol [6]
- Canonical SMILES: CC1=CC(=C(C=C1)Br)Br[7]
- InChI Key: LDCPXNOCWDGYIU-UHFFFAOYSA-N[2]

The molecule consists of a toluene backbone (a benzene ring substituted with a methyl group) with two bromine atoms at positions 3 and 4 relative to the methyl group. This substitution pattern dictates the electronic and steric environment of the aromatic ring, influencing its reactivity and spectroscopic signature.

Core Physicochemical Properties

The physical state and behavior of **3,4-Dibromotoluene** under various conditions are critical for its handling, storage, and use in chemical synthesis. The following table summarizes its key properties.

Property	Value	Notes & References
Appearance	Colorless to pale yellow liquid or solid	The physical state depends on ambient temperature, given its melting point.[4]
Melting Point	-10 °C (14 °F)	[4][7]
Boiling Point	~251 °C at 760 mmHg; 91-92 °C at 3 mmHg	Boiling point varies significantly with pressure.[8]
Density	1.807 - 1.85 g/mL at 25 °C	Significantly denser than water.[4][8]
Solubility	Sparingly soluble to immiscible in water. Readily soluble in organic solvents (ethanol, acetone, dichloromethane).	A non-polar character dominates its solubility profile. [8]
Refractive Index (n _{20/D})	~1.600	[4]
Purity (Typical)	≥97-98% (GC)	Commercially available in high purity grades.[4][8]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is the cornerstone of quality control. The expected spectral data for **3,4-Dibromotoluene** are detailed below, based on published data and established spectroscopic principles. The Spectral Database for Organic Compounds (SDBS) lists an entry for this compound under ID 19821, which serves as a reference for its complete spectral dataset.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For **3,4-Dibromotoluene**, three distinct signals are expected: one for the methyl protons and two for the aromatic protons.

- Predicted ¹H NMR Signals (CDCl₃, 400 MHz):

- $\delta \sim 7.53$ ppm (2H, multiplet): This signal corresponds to the aromatic proton H-5 which appears as a doublet and H-2 which appears as a singlet. Due to similar electronic environments, these signals may overlap to form a multiplet.
- $\delta \sim 6.95$ ppm (1H, doublet of doublets): This signal corresponds to the aromatic proton H-6, which is coupled to H-5 and H-2 (long-range coupling).
- $\delta \sim 2.30$ ppm (3H, singlet): This sharp singlet is characteristic of the methyl (CH_3) group protons, which have no adjacent protons to couple with.^[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry, all seven carbon atoms in **3,4-Dibromotoluene** are expected to be unique, resulting in seven distinct signals.

- Predicted ¹³C NMR Signals (CDCl_3 , 100 MHz):
 - $\delta \sim 130$ -140 ppm: Four signals are expected in this region for the aromatic carbons. The carbon attached to the methyl group (C-1) and the carbons attached to the bromine atoms (C-3, C-4) will be quaternary and thus show weaker signals. The remaining three aromatic carbons (C-2, C-5, C-6) are protonated and will appear as stronger signals.
 - $\delta \sim 120$ -130 ppm: Signals for the remaining aromatic carbons.
 - $\delta \sim 20$ -25 ppm: A single, typically strong signal for the methyl (CH_3) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to bond vibrations.

- Key IR Absorption Bands:
 - 3100 - 3000 cm^{-1} (weak to medium): Aromatic C-H stretching.
 - 2980 - 2850 cm^{-1} (weak to medium): Aliphatic C-H stretching from the methyl group.

- 1600-1450 cm^{-1} (medium to strong): C=C stretching vibrations within the aromatic ring. The substitution pattern influences the exact position and number of these bands.
- ~880-800 cm^{-1} (strong): C-H out-of-plane bending. The specific frequency in this region is highly characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.
- Below 800 cm^{-1} : C-Br stretching vibrations.

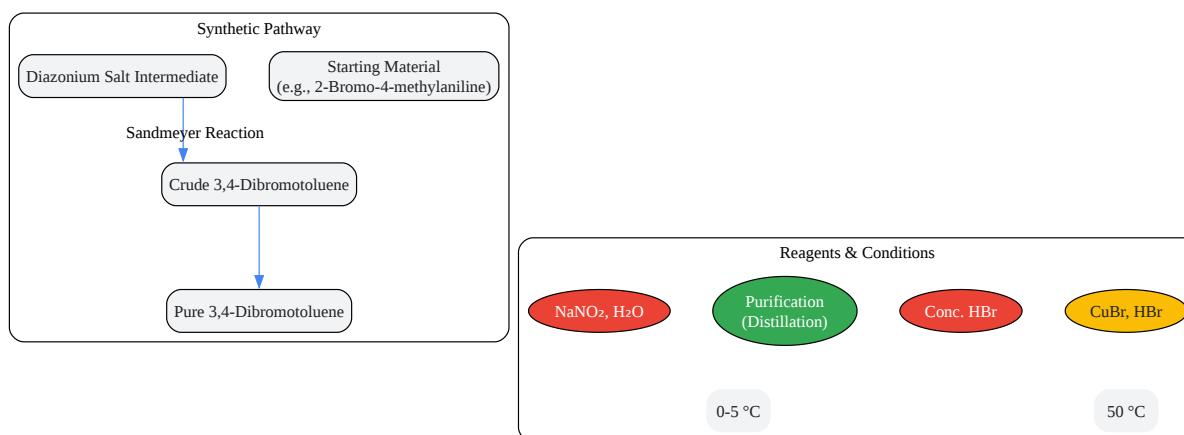
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3,4-Dibromotoluene**, the presence of two bromine atoms is a dominant feature due to their characteristic isotopic pattern (^{79}Br and ^{81}Br exist in an approximate 1:1 ratio).

- Expected MS Fragmentation:
 - Molecular Ion (M^+): A prominent cluster of peaks will be observed around m/z 248, 250, and 252 in a characteristic 1:2:1 ratio, corresponding to the presence of two bromine atoms. The nominal molecular ion peak is at m/z 250.
 - $[\text{M}-\text{Br}]^+$ Fragment: Loss of one bromine atom would result in a fragment cluster around m/z 169 and 171 (1:1 ratio).
 - $[\text{M}-\text{CH}_3]^+$ Fragment: Loss of the methyl group (a less favorable fragmentation) would lead to a peak at m/z 235.
 - Benzylic Cation: A peak at m/z 91, corresponding to the tropylium ion ($[\text{C}_7\text{H}_7]^+$), is a common feature in the mass spectra of toluene derivatives, though it would be less prominent here due to the bromine substituents.

Synthesis and Reactivity Overview

Understanding the synthesis of **3,4-Dibromotoluene** is key to appreciating its role as a chemical intermediate. A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from a substituted aminotoluene.^[6]



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Caption: Synthetic workflow for **3,4-Dibromotoluene** via a Sandmeyer reaction.

The bromine atoms on the ring are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is the primary reason for its widespread use as a building block in drug discovery and material science.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. **3,4-Dibromotoluene** is classified as an irritant.

- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases.^[7]

Experimental Protocols for Property Determination

To ensure scientific integrity, the physicochemical properties of a compound must be determined using standardized, validated methods. The following outlines the principles of such protocols.

Determination of Boiling Point (ASTM D86 Principle)

The boiling range of a chemical is a critical parameter for purification by distillation and for assessing its volatility. The principle is based on the ASTM D86 standard for the distillation of petroleum products, adapted for a pure chemical.^[9]

- Objective: To determine the temperature at which **3,4-Dibromotoluene** transitions from liquid to vapor under atmospheric pressure.
- Methodology:
 - A precisely measured volume of the sample (e.g., 100 mL) is placed into a distillation flask.
 - The flask is connected to a condenser and a receiving graduate cylinder, which is kept in a cooling bath. A calibrated thermometer is positioned such that its bulb is just below the vapor outlet.
 - The sample is heated at a controlled rate.

- The temperature at which the first drop of condensate falls from the condenser tip is recorded as the Initial Boiling Point (IBP).
- Heating is continued, and temperature is recorded as the volume of condensate in the receiving cylinder increases.
- The final temperature observed as the last of the liquid evaporates from the flask is the Final Boiling Point (FBP). For a pure compound, the boiling range (FBP - IBP) should be very narrow.

Determination of Density (ASTM D4052 Principle)

Density is a fundamental property used for material characterization and for converting mass to volume. The modern digital density meter, based on the principle outlined in ASTM D4052, provides highly accurate measurements.^[10]

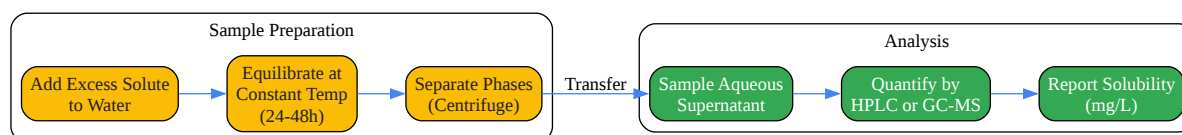
- Objective: To measure the density of liquid **3,4-Dibromotoluene** at a specified temperature (e.g., 25°C).
- Methodology:
 - The instrument, an oscillating U-tube density meter, is calibrated using two standards of known density (e.g., dry air and ultrapure water).
 - The temperature of the measuring cell is precisely controlled to the target temperature.
 - The sample is injected into the U-tube, ensuring no air bubbles are present.
 - The instrument measures the oscillation period of the U-tube filled with the sample.
 - The density is calculated automatically by the instrument based on the calibration data and the measured oscillation period. The result is typically given in g/cm³ or g/mL.

Determination of Water Solubility (OECD 105 Flask Method Principle)

This protocol determines the saturation concentration of a substance in water at a given temperature, essential for environmental fate assessment and for designing aqueous-phase

reactions or extractions.[6]

- Objective: To determine the water solubility of **3,4-Dibromotoluene**.
- Methodology:
 - An excess amount of **3,4-Dibromotoluene** is added to a known volume of ultrapure water in a flask.
 - The mixture is agitated (e.g., stirred or shaken) in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 - After equilibration, the mixture is allowed to stand to let the undissolved material separate.
 - A sample of the aqueous phase is carefully removed, ensuring no undissolved material is transferred. This is typically achieved by centrifugation followed by sampling of the supernatant.
 - The concentration of **3,4-Dibromotoluene** in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
 - The measured concentration is reported as the water solubility in units like mg/L or g/100mL.



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Caption: Workflow for determining water solubility via the Flask Method (OECD 105).

Conclusion

3,4-Dibromotoluene is a chemical intermediate whose value is defined by its versatile reactivity. A thorough and precise understanding of its physicochemical properties is the foundation for its effective and safe application in research and industry. This guide has consolidated the essential identity, physical, spectroscopic, and safety data for **3,4-Dibromotoluene**, grounding this information in the context of standardized, authoritative analytical methods. By leveraging this knowledge, researchers and drug development professionals can confidently integrate this important building block into their synthetic strategies, accelerating innovation in chemical and pharmaceutical development.

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